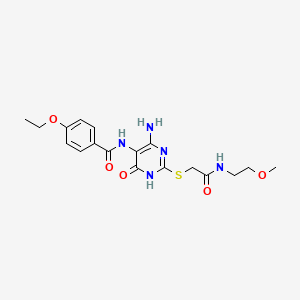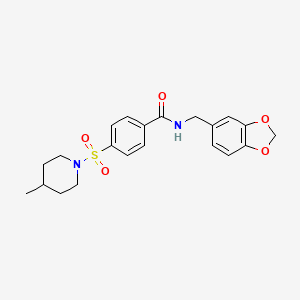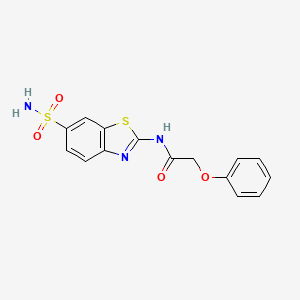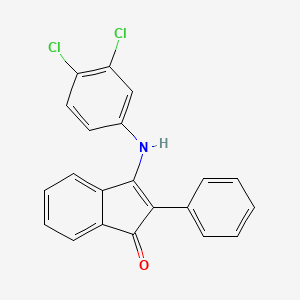![molecular formula C13H14N6 B2706604 3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine CAS No. 899974-96-0](/img/structure/B2706604.png)
3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine, also known as ETPA, is a chemical compound that belongs to the class of triazolopyrimidine derivatives. ETPA has been widely studied for its potential applications in scientific research, particularly in the field of pharmacology.
Scientific Research Applications
3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine has been studied for its potential applications in various scientific research fields, including pharmacology, biochemistry, and molecular biology. 3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine has been shown to exhibit inhibitory effects on certain enzymes, including cyclin-dependent kinases and protein kinases. This makes 3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine a potential candidate for the development of new cancer therapies.
Mechanism of Action
The mechanism of action of 3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine is not fully understood. However, it has been suggested that 3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine may act as an inhibitor of certain enzymes, which may lead to the inhibition of cell growth and division. 3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine has also been shown to induce apoptosis, or programmed cell death, in certain cancer cell lines.
Biochemical and Physiological Effects:
3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine has been shown to exhibit both biochemical and physiological effects. In vitro studies have demonstrated that 3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine can inhibit the growth of cancer cells and induce apoptosis. 3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine has also been shown to inhibit the activity of certain enzymes, which may have implications for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine in lab experiments is its potential as a cancer therapeutic agent. 3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. However, there are also some limitations to using 3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine in lab experiments. For example, the mechanism of action of 3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine is not fully understood, which may make it difficult to optimize its use in experiments.
Future Directions
There are several future directions for the study of 3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine. One potential direction is to further investigate the mechanism of action of 3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine. This may help to optimize its use in lab experiments and identify potential therapeutic targets. Another potential direction is to investigate the potential use of 3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine in combination with other cancer therapies. Finally, future studies may also focus on the development of new derivatives of 3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine with improved pharmacological properties.
Synthesis Methods
The synthesis of 3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine involves the reaction of 3-ethyl-4-methylphenylhydrazine with 2-cyano-6-azido-7-deazapurine in the presence of a base. The resulting product is then reduced with hydrogen gas in the presence of a palladium catalyst to yield 3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine.
properties
IUPAC Name |
3-ethyl-N-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6/c1-3-19-13-11(17-18-19)12(14-8-15-13)16-10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXSRVXQFLAEGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2706524.png)

![benzyl N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]carbamate](/img/structure/B2706526.png)
![methyl 5-(2-methoxy-2-oxoethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2706528.png)
![N'-(3-acetamidophenyl)-N-[3-(dimethylamino)propyl]oxamide](/img/structure/B2706530.png)
![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B2706535.png)





![N-(4-chloro-2-fluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2706543.png)